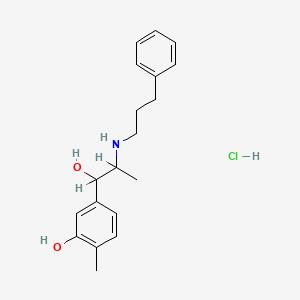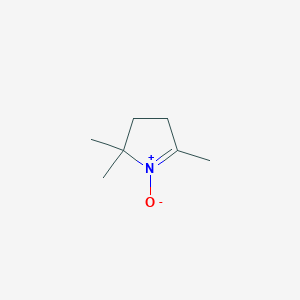
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is a chemical compound known for its unique structure and properties. It is a cell-permeable hydrophilic spin trap agent, which means it can react with free radicals to form stable adducts. This property makes it valuable in various scientific research applications, particularly in the detection and study of free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium typically involves the oxidation of 2,2,5-trimethyl-3,4-dihydropyrrole. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form more stable oxidized products.
Reduction: Can be reduced back to its parent compound under specific conditions.
Substitution: Participates in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of more stable oxidized derivatives, while reduction can revert the compound to its parent form.
Scientific Research Applications
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is widely used in scientific research due to its ability to trap free radicals. Some of its applications include:
Chemistry: Used as a spin trap agent in electron paramagnetic resonance (EPR) spectroscopy to detect and study free radicals.
Biology: Helps in studying oxidative stress and its effects on biological systems by trapping reactive oxygen species (ROS).
Medicine: Investigated for its potential neuroprotective effects by reducing oxidative damage in neuronal cells.
Industry: Used in the development of antioxidants and other protective agents in various industrial applications.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium involves its ability to react with free radicals, forming stable adducts. This reaction prevents the free radicals from causing further damage to biological molecules such as DNA, proteins, and lipids. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving radical scavenging and stabilization.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide: Another spin trap agent with similar properties but different structural features.
2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide: Shares similar radical trapping capabilities but differs in its molecular structure.
Uniqueness
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is unique due to its specific structural configuration, which provides it with distinct reactivity and stability compared to other spin trap agents. Its ability to form stable adducts with a wide range of free radicals makes it particularly valuable in various research applications.
Properties
CAS No. |
4567-18-4 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2,2,5-trimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-5-7(2,3)8(6)9/h4-5H2,1-3H3 |
InChI Key |
QGNOEKXMUHRRJA-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C(CC1)(C)C)[O-] |
Canonical SMILES |
CC1=[N+](C(CC1)(C)C)[O-] |
Synonyms |
2,5,5-trimethyl-1-pyrroline N-oxide M3PO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


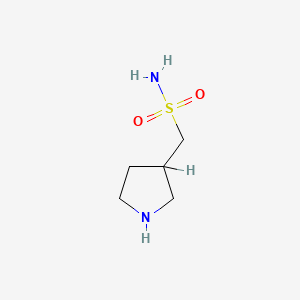


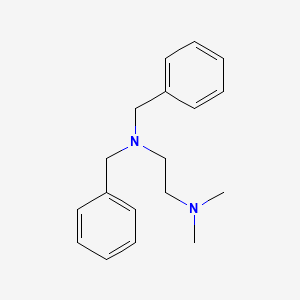
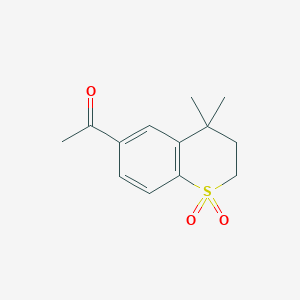
![4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e](/img/structure/B1197680.png)
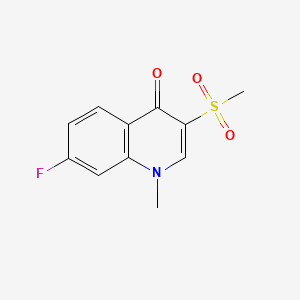



![2-[Carboxymethyl-[[2-hydroxy-3-methyl-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-methylphenyl)-3-oxo-2-benzofuran-1-yl]phenyl]methyl]amino]acetic acid](/img/structure/B1197685.png)
![[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1197689.png)

